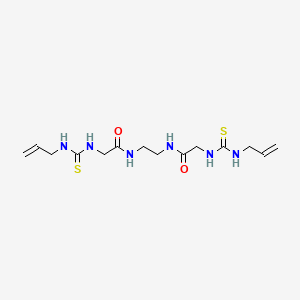
N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves several steps. One common method includes the reaction of ethylenediamine with allyl isothiocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified derivatives of the original compound.
Scientific Research Applications
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe. In medicine, it is explored for its therapeutic properties, including its potential as an anticancer agent. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves its interaction with molecular targets through its thiocarbamoyl and glycine groups . These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications where metal ion sequestration is required.
Comparison with Similar Compounds
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine can be compared with other similar compounds such as ethylenediaminetetraacetic acid (EDTA) and ethylenediaminedisuccinic acid (EDDS) . While EDTA is widely used as a chelating agent, it is not biodegradable, which limits its environmental applications. In contrast, EDDS is biodegradable and environmentally friendly. N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine offers a unique combination of properties, including its ability to form stable complexes and its potential biodegradability, making it a promising alternative to traditional chelating agents.
Properties
CAS No. |
111915-68-5 |
|---|---|
Molecular Formula |
C14H24N6O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(prop-2-enylcarbamothioylamino)-N-[2-[[2-(prop-2-enylcarbamothioylamino)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C14H24N6O2S2/c1-3-5-17-13(23)19-9-11(21)15-7-8-16-12(22)10-20-14(24)18-6-4-2/h3-4H,1-2,5-10H2,(H,15,21)(H,16,22)(H2,17,19,23)(H2,18,20,24) |
InChI Key |
UGJUXDJTGCBMHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC(=O)NCCNC(=O)CNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















